molecular formula C8H11N5O3 B13218404 2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13218404
M. Wt: 225.20 g/mol
InChI Key: XEXISRKPFGEMIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction between enaminonitriles and benzohydrazides under microwave-mediated conditions . This catalyst-free synthesis is efficient and environmentally friendly. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

2-amino-6-ethoxy-5-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H11N5O3/c1-3-16-4-5(15-2)10-8-11-7(9)12-13(8)6(4)14/h3H2,1-2H3,(H3,9,10,11,12)

InChI Key

XEXISRKPFGEMIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C2N=C(NN2C1=O)N)OC

Origin of Product

United States

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